N-(2-furylmethyl)piperidine-4-carboxamide
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Overview
Description
“N-(2-furylmethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 429633-39-6 . It has a molecular weight of 208.26 and its linear formula is C11 H16 N2 O2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Pharmacological Property Modulation
- Partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, closely related to N-(2-furylmethyl)piperidine-4-carboxamide, have been studied for their effects on pharmacologically relevant properties. Selective fluorination alters basicity, lipophilicity, aqueous solubility, and oxidative degradation rates, impacting the pharmacological profile of local anesthetics like ropivacaine and levobupivacaine (Vorberg et al., 2016).
HIV-1 Treatment
- Piperidine-4-yl-aminopyrimidine derivatives, which include structures similar to this compound, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds are particularly effective against various NNRTI-resistant mutant viruses (Tang et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
- Novel derivatives of this compound have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties indicate potential as anticancer agents, especially due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).
Antibacterial Activity
- Certain derivatives of this compound show antibacterial effects against both Gram-negative and Gram-positive bacteria. These compounds have been synthesized using environmentally friendly approaches and demonstrate potential for treating bacterial infections (Pouramiri et al., 2017).
Tubulin Inhibition and Antiproliferative Properties
- A new chemical class including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, related to this compound, has been identified. These compounds act as tubulin inhibitors, demonstrating antiproliferative properties that are significant for cancer treatment (Krasavin et al., 2014).
Cannabinoid Receptor Antagonism
- Compounds structurally similar to this compound have been studied as antagonists for the cannabinoid receptor. These studies aid in understanding the receptor's binding sites and the development of pharmacological probes for potential therapeutic applications (Lan et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVGZBTVTLJLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395414 |
Source
|
Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429633-39-6 |
Source
|
Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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